3-Chloro-4-fluoro-3'-piperidinomethyl benzophenone
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Overview
Description
3-Chloro-4-fluoro-3’-piperidinomethyl benzophenone is an organic compound with the molecular formula C19H19ClFNO It is a derivative of benzophenone, featuring a piperidine ring substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-fluoro-3’-piperidinomethyl benzophenone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzophenone Derivative: The initial step involves the preparation of a benzophenone derivative through Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Halogenation: The benzophenone derivative is then subjected to halogenation using reagents such as chlorine and fluorine sources under controlled conditions to introduce the chloro and fluoro substituents.
Piperidinomethylation: The final step involves the introduction of the piperidinomethyl group. This can be achieved by reacting the halogenated benzophenone with piperidine in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of 3-Chloro-4-fluoro-3’-piperidinomethyl benzophenone may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-fluoro-3’-piperidinomethyl benzophenone can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding hydroxy derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted benzophenone derivatives.
Oxidation Products: Oxidized forms of the benzophenone ring.
Reduction Products: Reduced forms of the benzophenone ring or the piperidine moiety.
Hydrolysis Products: Hydroxy derivatives of the benzophenone.
Scientific Research Applications
3-Chloro-4-fluoro-3’-piperidinomethyl benzophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4-fluoro-3’-piperidinomethyl benzophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluoro-3’-aminomethyl benzophenone: Similar structure but with an amino group instead of a piperidinomethyl group.
3-Chloro-4-fluoro-3’-methyl benzophenone: Similar structure but with a methyl group instead of a piperidinomethyl group.
3-Chloro-4-fluoro-3’-hydroxymethyl benzophenone: Similar structure but with a hydroxymethyl group instead of a piperidinomethyl group.
Uniqueness
3-Chloro-4-fluoro-3’-piperidinomethyl benzophenone is unique due to the presence of the piperidinomethyl group, which can impart different chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFNO/c20-17-12-16(7-8-18(17)21)19(23)15-6-4-5-14(11-15)13-22-9-2-1-3-10-22/h4-8,11-12H,1-3,9-10,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHUSDJDRSWVRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643150 |
Source
|
Record name | (3-Chloro-4-fluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898793-28-7 |
Source
|
Record name | (3-Chloro-4-fluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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